2-Amino-3-(trifluoromethyl)benzenethiol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-(trifluoromethyl)benzenethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NS/c8-7(9,10)4-2-1-3-5(12)6(4)11/h1-3,12H,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYYSBWSFSDFQEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)S)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601278654 | |
| Record name | 2-Amino-3-(trifluoromethyl)benzenethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601278654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131105-90-3 | |
| Record name | 2-Amino-3-(trifluoromethyl)benzenethiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131105-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-3-(trifluoromethyl)benzenethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601278654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Amino 3 Trifluoromethyl Benzenethiol
Retrosynthetic Analysis and Key Precursors
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. researchgate.netlibretexts.orglibretexts.org For 2-amino-3-(trifluoromethyl)benzenethiol, the primary disconnections involve the introduction of the thiol and amino functionalities onto a 3-(trifluoromethyl)benzene core.
Key Disconnections and Precursors:
C-S Bond Formation: A primary retrosynthetic disconnection is the carbon-sulfur bond. This suggests a precursor such as 2-amino-1-halo-3-(trifluoromethyl)benzene (where halo = Cl, Br, I) which can be coupled with a sulfur source. Alternatively, a nucleophilic aromatic substitution (SNAr) on a precursor like 1-halo-2-nitro-3-(trifluoromethyl)benzene with a sulfide (B99878) source, followed by reduction of the nitro group, is a viable path.
C-N Bond Formation / Amino Group Introduction: Another strategy involves the late-stage introduction or modification of the amino group. This typically starts with a precursor like 2-nitro-3-(trifluoromethyl)benzenethiol , which can be reduced to the target amine.
Thiol Group Introduction: The thiol group can be introduced via several methods. One common approach is the reduction of a disulfide, such as bis(2-amino-3-(trifluoromethyl)phenyl) disulfide . Another key strategy involves the introduction of a thiocyanate (B1210189) (-SCN) group onto 2-(trifluoromethyl)aniline , followed by reduction. researchgate.net
Ring-Cleavage Strategy: A more complex approach involves the synthesis of a heterocyclic precursor, specifically 4-(trifluoromethyl)benzothiazole , which can then undergo hydrolytic cleavage to yield the desired aminothiophenol. google.comnih.gov
Based on this analysis, the most crucial precursors for the synthesis of this compound are derivatives of 3-(trifluoromethyl)aniline (B124266) and 3-(trifluoromethyl)nitrobenzene. The synthesis of these precursors, such as 2-chloro-3-(trifluoromethyl)aniline google.com and 2-nitro-3-(trifluoromethyl)aniline , is a critical first step in many of the methodologies discussed below.
Classical and Emerging Synthetic Routes to this compound
Several synthetic methodologies can be adapted for the preparation of this compound. These range from classical named reactions to modern transition-metal-catalyzed processes.
The Herz reaction is a classical method for synthesizing 2-aminothiophenols from anilines. The process involves the reaction of an aniline (B41778) with sulfur monochloride (S₂Cl₂) to form a 1,2,3-benzodithiazolium salt, commonly known as a Herz salt. This intermediate is then hydrolyzed to yield the target o-aminothiophenol.
For the synthesis of this compound, the starting material would be 2-amino-3-(trifluoromethyl)aniline . The reaction would proceed as follows:
Reaction of 2-amino-3-(trifluoromethyl)aniline with S₂Cl₂ to form the corresponding trifluoromethyl-substituted Herz salt.
Subsequent hydrolysis of the Herz salt, typically under acidic or basic conditions, to cleave the dithiazole ring and produce this compound.
While a robust and historic method, the Herz reaction often uses harsh reagents and can lack specificity with highly substituted anilines. Modern adaptations focus on milder reaction conditions and improved workup procedures to enhance yield and purity.
A widely used and efficient method for preparing o-aminothiophenols is the hydrolytic cleavage of a benzothiazole (B30560) ring. nih.gov This route is particularly advantageous as the benzothiazole precursor can often be synthesized with high regioselectivity. The synthesis of this compound via this method involves two main steps:
Synthesis of 4-(trifluoromethyl)benzothiazole: This precursor can be synthesized through the condensation of 2-aminothiophenol (B119425) with a trifluoromethyl-containing building block, such as trifluoroacetic acid or its derivatives. nih.gov Alternatively, condensation with trifluoroacetonitrile (B1584977) (CF₃CN) generated in situ provides an efficient route to related 2-(trifluoromethyl)benzothiazoles. rsc.org
Hydrolysis: The resulting 4-(trifluoromethyl)benzothiazole is then subjected to vigorous hydrolysis, typically by heating with a strong aqueous base like sodium hydroxide. google.com This process cleaves the C2-S bond of the thiazole (B1198619) ring, which upon acidification, yields this compound. google.comnih.gov The use of acetic acid for acidification has been shown to improve the isolation of the final product. google.com
This strategy introduces the sulfur functionality via a thiocyanate group (-SCN), which is subsequently reduced to a thiol. This approach generally involves two steps starting from an appropriate aniline derivative:
Thiocyanation: The precursor, 2-(trifluoromethyl)aniline , is treated with a thiocyanating agent. Common reagents for this electrophilic substitution include ammonium (B1175870) thiocyanate in the presence of an oxidant like ammonium persulfate. The reaction introduces the -SCN group onto the benzene (B151609) ring, primarily at the position para to the activating amino group. To achieve the desired ortho-thiocyanation, directing group strategies or the use of a pre-functionalized substrate, such as 2-(trifluoromethyl)-6-haloaniline, may be necessary.
Reduction: The resulting 2-amino-3-(trifluoromethyl)phenyl thiocyanate is then reduced to the corresponding thiol. This reduction can be accomplished using various reagents, such as zinc dust in an acidic medium or lithium aluminum hydride (LiAlH₄).
This method offers a direct way to form the C-S bond, but control of regioselectivity during the thiocyanation step is critical for its success.
Modern synthetic chemistry heavily relies on transition-metal catalysis for the formation of carbon-heteroatom bonds, including C-S bonds. Both palladium and copper catalysts are effective for synthesizing aminothiophenols.
Palladium-Catalyzed Synthesis: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or related C-S coupling reactions, are powerful tools. A potential route involves the coupling of 2-amino-1-halo-3-(trifluoromethyl)benzene with a sulfur nucleophile, like sodium hydrosulfide (B80085) (NaSH) or a protected thiol equivalent. The choice of palladium catalyst and, crucially, the phosphine (B1218219) ligand is vital for achieving high yields. rsc.orgnih.gov Tandem reactions, where a 2-chloroaniline (B154045) reacts with a dithiocarbamate (B8719985) in the presence of a palladium catalyst, can also be employed to form a benzothiazole intermediate that can be subsequently hydrolyzed.
Copper-Catalyzed Synthesis: Copper-catalyzed Ullmann-type reactions are a classical and still widely used method for C-S bond formation. rsc.orgnih.govorganic-chemistry.org This approach could involve the reaction of 2-amino-1-iodo-3-(trifluoromethyl)benzene with a sulfur source, such as potassium sulfide (K₂S) or thiourea, in the presence of a copper(I) catalyst (e.g., CuI or CuCl). These reactions are often more cost-effective than their palladium-catalyzed counterparts but may require higher reaction temperatures. Three-component reactions involving an o-iodoaniline, a sulfur source (like K₂S), and a carbon source (like an isocyanide) catalyzed by copper can directly assemble complex benzothiazole derivatives. organic-chemistry.org
Reaction Conditions and Optimization Strategies
Optimizing reaction conditions is essential for maximizing the yield and purity of this compound while minimizing side products and reaction time. researchgate.net Key parameters to consider across the different synthetic routes include the choice of catalyst, solvent, base, temperature, and reactant stoichiometry.
Optimization considerations include:
Catalyst and Ligand Selection: In Pd- and Cu-catalyzed reactions, the choice of catalyst and ligand is paramount. For palladium, bulky electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type ligands) often improve catalytic activity. For copper-catalyzed reactions, the addition of a ligand like N,N'-dimethylethylenediamine (TMEDA) can accelerate the reaction. organic-chemistry.org
Solvent: The choice of solvent depends on the reaction type. Polar aprotic solvents like DMF, DMAc, or NMP are common for cross-coupling and nucleophilic substitution reactions. rsc.org For hydrolytic processes, aqueous solutions are necessary, while some reactions may benefit from biphasic systems or the use of green solvents like water. rsc.org
Base: The base plays a critical role in many of these syntheses, particularly in cross-coupling and condensation reactions. Inorganic bases like K₂CO₃, Cs₂CO₃, or phosphates are common, as are organic bases like triethylamine (B128534) (NEt₃) or diisopropylethylamine (DIPEA). google.comgoogle.com The strength and solubility of the base can significantly impact the reaction outcome.
Temperature and Reaction Time: Reaction temperatures can range from room temperature to high temperatures (>150 °C). Microwave irradiation is a modern technique used to dramatically reduce reaction times from hours to minutes. nih.gov Optimization involves finding the lowest possible temperature that provides a reasonable reaction rate to minimize the formation of degradation products.
Below are interactive tables summarizing typical conditions for some of the discussed synthetic methodologies.
Table 1: Typical Reaction Conditions for Hydrolysis of Benzothiazoles
| Parameter | Condition | Purpose | Reference |
|---|---|---|---|
| Reactant | 4-(Trifluoromethyl)benzothiazole | Precursor to be cleaved | nih.gov |
| Reagent | Aqueous Sodium Hydroxide (NaOH) | Hydrolyzing agent to open the ring | google.com |
| Solvent | Water / Ethanol (B145695) mixture | To ensure solubility of reactants | ijpsonline.com |
| Temperature | Reflux (≥100 °C) | To drive the hydrolysis reaction | google.com |
| Workup | Acidification (e.g., with Acetic Acid) | To protonate the thiolate and amine | google.com |
Table 2: Generalized Conditions for Copper-Catalyzed C-S Coupling
| Parameter | Condition | Purpose | Reference |
|---|---|---|---|
| Substrate | 2-Amino-1-iodo-3-(trifluoromethyl)benzene | Aryl halide source | nih.gov |
| Sulfur Source | K₂S, Na₂S, or Thiourea | Provides the sulfur atom | organic-chemistry.org |
| Catalyst | Copper(I) Iodide (CuI) or Copper(I) Chloride (CuCl) | Facilitates the C-S bond formation | organic-chemistry.org |
| Ligand | TMEDA, Phenanthroline (optional) | To stabilize the copper catalyst and improve yield | organic-chemistry.org |
| Solvent | DMF, NMP, or Dioxane | High-boiling polar aprotic solvent | organic-chemistry.org |
| Temperature | 100 - 140 °C | To overcome the activation energy of the coupling | nih.gov |
Regioselectivity and Stereoselectivity in Synthetic Procedures
Regioselectivity , the control of where functional groups are placed on a molecule, is the paramount challenge in synthesizing this compound. The desired 1,2,3-substitution pattern requires careful strategic planning to avoid the formation of other isomers. Synthetic strategies often involve multi-step sequences where the directing effects of existing substituents are harnessed to introduce new groups at specific positions. For instance, starting with a pre-functionalized benzene ring is a common approach. A method for synthesizing substituted pyrroles involves a [3+2] cycloaddition that demonstrates high regioselectivity, a principle applicable to complex aromatic syntheses. nih.gov The development of methods to create polysubstituted quinolines from α-vinylanilines also highlights the importance of controlling regiochemistry under mild, metal-free conditions. acs.orgacs.org In these cases, the inherent electronic properties and steric hindrance of the substituents guide the outcome of the reaction.
While this compound itself is an achiral molecule and thus does not have enantiomers, stereoselectivity becomes relevant when it is used as a building block in the synthesis of larger, chiral molecules. For example, organocatalyzed reactions, such as the Mannich reaction, can produce β-amino thioesters with high stereoselectivity, creating both tertiary and quaternary stereocenters. nih.gov The principles of such stereoselective transformations are critical when incorporating the aminothiophenol scaffold into complex, bioactive molecules where specific 3D arrangements are necessary for function. nih.govnih.gov Research into the synthesis of α,β-unsaturated imine-benzodiazepines has shown that condensation reactions can proceed stereoselectively to yield specific isomers. nih.gov
The table below illustrates examples of regioselective and stereoselective reactions on related structures, highlighting the yields and selectivity achieved.
| Reaction Type | Reactants | Product | Selectivity/Yield | Ref. |
| Regioselective Cycloaddition | N-Acyl α-amino acids, 2-bromo-3,3,3-trifluoropropene | 3-Trifluoromethylpyrroles | High Regioselectivity | nih.gov |
| Stereoselective Mannich Reaction | Imines, Thioesters | β-Amino thioesters | Highly Stereoselective Access | nih.gov |
| Regio- and Enantioselective Amination | N-silyl ketimines, Z-allyl boronate | Homoallylic α-tertiary NH2-amines | >98:2 α:γ regioselectivity, >99:1 e.r. | nih.gov |
| Regioselective Halogenation/Cyclization | ortho-alkynylaryl thiophenol derivatives | 3-halo-benzothiophenes | Controlled by metal-catalyzed cross-coupling | rsc.org |
Green Chemistry Principles in the Synthesis of this compound
The integration of green chemistry principles into synthetic routes is essential for reducing environmental impact and improving safety and efficiency. acs.orgnih.gov This involves minimizing waste, avoiding hazardous substances, and utilizing renewable resources and energy-efficient methods. youtube.comacs.org
One of the core tenets of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and difficult to dispose of. Performing reactions in water or under solvent-free conditions represents a significant advancement. Aqueous-phase reactions are particularly attractive due to water's low cost, non-flammability, and environmental benignity. nih.gov For example, the synthesis of pyrido[2,3-d]pyrimidines has been successfully carried out in aqueous solutions, sometimes facilitated by catalysts like β-cyclodextrin. nih.gov Similarly, solvent-free syntheses, often aided by microwave irradiation, can lead to high yields and purity while simplifying product work-up. researchgate.net The synthesis of various heterocyclic compounds, which share structural motifs with the target molecule, has been demonstrated under these environmentally friendly conditions.
Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering dramatic reductions in reaction times, increased yields, and often higher product purity compared to conventional heating methods. researchgate.net This technology has been effectively applied to the synthesis of various heterocyclic scaffolds. For instance, the microwave-assisted Gewald reaction, a method for producing 2-aminothiophenes, can be completed in minutes rather than hours. organic-chemistry.org Similarly, the synthesis of 3-aminobenzo[b]thiophenes from 2-halobenzonitriles is significantly accelerated by microwave irradiation, providing rapid access to important pharmaceutical intermediates. rsc.orgnih.gov This efficiency stems from the direct and rapid heating of the reaction mixture, which can lead to different reaction pathways or selectivities compared to classical heating.
The following table compares conventional and microwave-assisted synthesis for related heterocyclic compounds.
| Reaction | Method | Reaction Time | Temperature | Yield | Ref. |
| Gewald Reaction (5-Substituted-2-aminothiophenes) | Conventional | 4 hours | 70°C | Good | organic-chemistry.org |
| Gewald Reaction (5-Substituted-2-aminothiophenes) | Microwave | 20 minutes | 70°C | High | organic-chemistry.org |
| Benzothiophene Synthesis | Conventional | 17 hours | 90°C | Moderate | rsc.org |
| Benzothiophene Synthesis | Microwave | 15 minutes | 90°C | Good | rsc.org |
| 3-Aminobenzo[b]thiophene Synthesis | Microwave | - | 130°C | 58-96% | nih.gov |
Catalysis is a cornerstone of green chemistry, as catalysts can enable reactions to proceed with higher atom economy, under milder conditions, and with greater selectivity, thereby reducing waste and energy consumption. acs.org The development of sustainable catalysts focuses on using earth-abundant, non-toxic metals or even metal-free organocatalysts. For the synthesis of complex molecules, recyclable catalysts are particularly valuable. acs.org For example, in the production of the biofuel 2,5-dimethylfuran (B142691) (DMF) from carbohydrates, various catalysts including those based on noble and non-noble metals have been investigated to enhance yield and sustainability. researchgate.net Metal-free protocols, such as the Brønsted acid-promoted synthesis of quinolines, offer an alternative that avoids heavy metal contamination and simplifies purification. acs.org The development of robust, reusable catalysts is a key area of research for making the synthesis of specialty chemicals like this compound more economically and environmentally viable. acs.org
Reactivity and Mechanistic Investigations of 2 Amino 3 Trifluoromethyl Benzenethiol
Electrophilic and Nucleophilic Reactions of the Aromatic Ring
The benzene (B151609) ring of 2-Amino-3-(trifluoromethyl)benzenethiol is substituted with both a powerful activating group (-NH2) and a deactivating group (-CF3). This leads to complex reactivity in both electrophilic and nucleophilic aromatic substitution reactions.
Electrophilic Aromatic Substitution: The amino group is a potent ortho-, para-director, strongly activating the ring towards electrophiles. Conversely, the trifluoromethyl group is a strong deactivator and a meta-director. The positions ortho and para to the amino group are C6 and C4, respectively. The position meta to the trifluoromethyl group is C5. The directing effects of the amino group are generally dominant, suggesting that electrophilic attack is most likely to occur at the C4 and C6 positions.
Nucleophilic Aromatic Substitution (SNAr): Aromatic rings typically undergo nucleophilic substitution only when activated by potent electron-withdrawing groups. wikipedia.orglibretexts.org The trifluoromethyl group on the ring makes this compound a candidate for SNAr reactions, particularly if a suitable leaving group is present on the ring. wikipedia.org The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The stability of this intermediate, and thus the reaction's feasibility, is enhanced by electron-withdrawing substituents that can delocalize the negative charge. libretexts.org While some SNAr reactions are now believed to be concerted, the classical stepwise mechanism is predicted for rings with strongly electron-withdrawing substituents. nih.gov The presence of the -CF3 group is crucial for activating the ring toward nucleophilic attack. mdpi.com
Functional Group Transformations Involving the Thiol (-SH) Moiety
The thiol group is a versatile functional handle, readily participating in oxidation, reduction, and coupling reactions.
The sulfur atom of the thiol can be selectively oxidized to higher oxidation states, primarily sulfoxides and sulfones. The choice of oxidant and reaction conditions determines the final product.
To Sulfoxides: A range of reagents can achieve the selective oxidation of thiols or thioethers to sulfoxides. organic-chemistry.org Common methods include the use of hydrogen peroxide (H₂O₂) with a catalyst. organic-chemistry.org For instance, tantalum carbide has been used to catalyze the oxidation of sulfides to sulfoxides with 30% H₂O₂. organic-chemistry.org Other systems, such as the inexpensive 2,2,2-trifluoroacetophenone (B138007) as an organocatalyst with H₂O₂, can also yield sulfoxides. organic-chemistry.org
To Sulfones: Stronger oxidizing conditions will convert the thiol or the intermediate sulfoxide (B87167) into a sulfone. organic-chemistry.org Using niobium carbide as a catalyst with H₂O₂ efficiently produces sulfones from sulfides. organic-chemistry.org Alternatively, reagents like Selectfluor can oxidize thiols directly to sulfones using water as the oxygen source. organic-chemistry.org The oxidation of a related compound, 2,2'-Bis-(trifluoromethyl)-4,4'-diaminodiphenyl sulfide (B99878), to the corresponding sulfone has been documented. acs.org
Table 1: Oxidation Reactions of the Thiol Group
| Target Product | General Reagent/Catalyst System | Reference |
|---|---|---|
| Sulfoxide | H₂O₂ / Tantalum Carbide | organic-chemistry.org |
| Sulfoxide | H₂O₂ / 2,2,2-Trifluoroacetophenone | organic-chemistry.org |
| Sulfone | H₂O₂ / Niobium Carbide | organic-chemistry.org |
| Sulfone | Selectfluor / H₂O | organic-chemistry.org |
While the thiol group itself is in a reduced state, it can be oxidized to form a disulfide, 2,2'-disulfanediylbis(3-(trifluoromethyl)aniline). This disulfide can then be reduced back to the parent thiol. The formation of a disulfide from 2-trifluoromethyl-4-aminobenzenethiol has been achieved using ferric chloride in glacial acetic acid. acs.org The reverse reaction, the reduction of the disulfide bridge, is a fundamental transformation in sulfur chemistry, often accomplished with reducing agents like sodium borohydride (B1222165) or dithiothreitol (B142953) (DTT), though specific conditions for this substrate are not detailed in the provided results.
The nucleophilicity of the thiol group enables its use in various carbon-sulfur bond-forming reactions.
Thiol-Ene Reaction: This reaction involves the addition of a thiol across a double bond to form a thioether. wikipedia.org The process can be initiated by radicals (via light or initiators) or catalyzed by a base (via Michael addition). wikipedia.orgnih.gov A key feature is its anti-Markovnikov regioselectivity, where the sulfur atom adds to the less substituted carbon of the alkene. wikipedia.org This click chemistry reaction is known for its high efficiency, stereoselectivity, and rapid rates under mild conditions. wikipedia.orgmdpi.com The reaction can be used for various applications, from polymer synthesis to initiating cascade cyclizations. wikipedia.orgresearchgate.net
Ullmann Condensation: The Ullmann condensation is a copper-promoted reaction that couples an aryl halide with a thiol to form an aryl thioether. wikipedia.org Traditionally, these reactions require stoichiometric copper and high temperatures (often over 200°C) in polar aprotic solvents. wikipedia.orgwikipedia.org The mechanism is thought to involve the in situ formation of a copper(I) thiolate, which then reacts with the aryl halide. wikipedia.org Modern variations have been developed that use catalytic amounts of copper, often with ligands, under milder conditions. organic-chemistry.org
Reactions of the Amino (-NH2) Group
The amino group behaves as a typical aniline (B41778), undergoing reactions such as acylation and alkylation.
Acylation: The amino group of anilines readily reacts with acylating agents like acid chlorides or anhydrides to form amides. This reaction is often used to protect the amino group or to synthesize more complex molecules. For example, the acetyl derivative of 2-nitro-5-aminobenzotrifluoride is readily formed. acs.org Friedel-Crafts acylation can also be catalyzed by Brønsted acids like triflic acid (TfOH), which can serve as both catalyst and solvent. nih.gov
Alkylation: Direct N-alkylation of anilines can be more challenging than acylation. The N-alkylation of structurally similar 2-aminothiophenes has been described as difficult under mild conditions. nih.govrsc.org However, successful methods have been developed using systems like cesium carbonate and tetrabutylammonium (B224687) iodide in DMF, particularly after first converting the amino group to a carbamate (B1207046) or amide. nih.govrsc.org Another approach for preparing N,N-dimethylated anilines involves using trimethyl phosphate. orgsyn.org
Condensation Reactions leading to Imines and Schiff Bases
The presence of a primary amino group on the aromatic ring of this compound allows it to undergo condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form imines, also known as Schiff bases. bepls.comresearchgate.net These reactions are fundamental in organic synthesis for creating the azomethine (-C=N-) functional group. nih.govniscpr.res.in The general process involves the nucleophilic addition of the primary amine to the carbonyl carbon, which forms an unstable carbinolamine (hemiaminal) intermediate. This is followed by the elimination of a water molecule to yield the final imine product. researchgate.netwikipedia.org
The reaction is typically reversible and can be catalyzed by either acid or base. bepls.com The synthesis of Schiff bases from substituted anilines, such as those containing trifluoromethyl groups, is a well-established method for creating novel ligands for coordination chemistry and molecules with potential biological applications. nih.govniscpr.res.in For instance, the condensation of 3-(trifluoromethyl)aniline (B124266) with substituted benzaldehydes readily produces the corresponding (E)-imines. nih.govacs.org While specific studies on this compound are not abundant, its reactivity can be inferred from similar trifluoromethyl-substituted anilines. bepls.com The reaction proceeds by combining the amine and a suitable carbonyl compound, often in a solvent like methanol (B129727) or ethanol (B145695), and stirring at room temperature or with heating to drive the dehydration step. wikipedia.orgmdpi.com
| Reactant A | Reactant B (Carbonyl) | Product Type | Typical Conditions | Key Intermediate |
|---|---|---|---|---|
| This compound | Aldehyde (R-CHO) or Ketone (R-CO-R') | Imine / Schiff Base | Methanol/Ethanol, Acid or Base Catalyst, Room Temp. or Reflux | Carbinolamine |
Influence of the Trifluoromethyl (-CF3) Group on Molecular Reactivity
The trifluoromethyl (-CF3) group is a powerful substituent that significantly modifies the electronic and steric properties of the this compound molecule, thereby influencing its reactivity. mdpi.comtcichemicals.com
The -CF3 group exerts a strong electron-withdrawing effect on the benzene ring. tcichemicals.com This is primarily due to the high electronegativity of the three fluorine atoms, which creates a strong inductive effect (-I effect). vaia.comvaia.com The fluorine atoms pull electron density away from the carbon atom of the -CF3 group, which in turn withdraws electron density from the aromatic ring. vaia.com This deactivation of the ring makes it less nucleophilic and therefore less reactive toward electrophilic aromatic substitution. vaia.com
This electron-withdrawing nature has a profound impact on the reactivity of the adjacent functional groups:
Amino (-NH2) Group: The -CF3 group decreases the electron density on the nitrogen atom of the amino group. This reduction in basicity and nucleophilicity makes the amine less reactive in nucleophilic attack, such as the initial step of Schiff base formation. peerj.com
Thiol (-SH) Group: Similarly, the acidity of the thiol proton is expected to increase due to the inductive withdrawal of electron density by the -CF3 group, making the thiolate anion easier to form.
| Effect | Cause | Impact on Amino Group | Impact on Aromatic Ring |
|---|---|---|---|
| Strong Electron-Withdrawing | Inductive Effect (-I) from highly electronegative Fluorine atoms | Decreased nucleophilicity and basicity | Deactivation towards electrophilic substitution; Meta-directing |
The trifluoromethyl group is significantly larger and bulkier than a hydrogen atom and even a methyl group. mdpi.com In this compound, the -CF3 group is positioned ortho to the amino group and meta to the thiol group. This positioning can introduce steric hindrance, which may affect the approach of reactants to the adjacent amino group. nih.gov
During condensation reactions, the steric bulk of the -CF3 group can hinder the ability of the amino group to attack the carbonyl carbon of large or sterically demanding aldehydes and ketones. This steric impediment could potentially lower the reaction rate or necessitate more forceful reaction conditions compared to an unsubstituted or less-substituted aniline. acs.org The steric and electronic effects of the -CF3 group can be leveraged in designing specific molecular conformations and influencing reaction outcomes. nih.gov
Detailed Mechanistic Elucidation of Key Transformations
The mechanism for the formation of an imine (Schiff base) from this compound and an aldehyde or ketone involves a two-step process: nucleophilic addition followed by dehydration. researchgate.netwikipedia.org
Step 1: Nucleophilic Attack and Carbinolamine Formation The reaction initiates with the nucleophilic attack of the nitrogen atom of the amino group on the electrophilic carbonyl carbon of the aldehyde or ketone. researchgate.netnih.gov The strong electron-withdrawing effect of the ortho -CF3 group reduces the nucleophilicity of the amine, which may slow this initial step. The attack forms a zwitterionic intermediate which rapidly undergoes an intramolecular proton transfer from the nitrogen to the oxygen, yielding a neutral carbinolamine (or hemiaminal). nih.gov Computational studies on similar systems have shown that an additional molecule of the amine can help stabilize the transition state. peerj.com
Step 2: Dehydration to Form the Imine The carbinolamine intermediate is typically unstable and undergoes dehydration to form the final imine product. ejpmr.com This step is often the rate-determining step and is usually facilitated by acid catalysis. ejpmr.com The acid protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (H2O). Subsequently, the lone pair of electrons on the nitrogen atom forms a double bond with the carbon, expelling the water molecule. The final step is the deprotonation of the nitrogen atom to yield the neutral imine. The entire process is generally reversible. nih.gov
The presence of the -CF3 group, while hindering the initial attack, stabilizes the carbinolamine intermediate to some extent through its electron-withdrawing nature, but its primary electronic influence is the deactivation of the initial nucleophile.
Derivatization and Application As a Versatile Chemical Building Block
Synthesis of Novel Heterocyclic Systems
The strategic placement of the amino and thiol functionalities on the benzene (B151609) ring of 2-Amino-3-(trifluoromethyl)benzenethiol makes it an ideal starting material for the synthesis of various fused heterocyclic compounds. These reactions often proceed through condensation and cyclization pathways, leading to the formation of intricate ring systems with potential applications in medicinal chemistry and materials science.
Formation of Benzothiazines and Related Derivatives via Condensation and Oxidative Cyclization
The reaction of 2-aminothiophenols with various electrophiles is a well-established method for the synthesis of benzothiazoles and related benzothiazines. The condensation of 2-aminothiophenol (B119425) with carbonyl compounds, such as aldehydes and ketones, initially forms an imine or enamine intermediate, which then undergoes cyclization. mdpi.com Subsequent oxidation or rearrangement leads to the formation of the aromatic benzothiazole (B30560) ring system. mdpi.combeilstein-journals.org A variety of catalysts, including acid catalysts, metal nanoparticles, and green catalysts like rice husk activated carbon, have been employed to facilitate these transformations. mdpi.comresearchgate.net For instance, the condensation of 2-aminothiophenol with aldehydes can be achieved using a mixture of H2O2/HCl in ethanol (B145695) at room temperature. researchgate.net
The presence of the trifluoromethyl group in this compound is expected to influence the reactivity of both the amino and thiol groups. The electron-withdrawing nature of the CF3 group can decrease the nucleophilicity of the amino group, potentially requiring more forcing reaction conditions for condensation. However, it can also enhance the acidity of the thiol proton, facilitating its involvement in cyclization steps. Oxidative cyclization is a key step in many of these syntheses, and various oxidizing agents, from molecular oxygen to FeBr3, can be employed. researchgate.netrroij.com The synthesis of 1,4-benzothiazine derivatives has been reported through the cyclocondensation of 2-aminothiophenols with α,β-unsaturated carbonyl compounds or β-dicarbonyl compounds. researchgate.net
Table 1: Examples of Catalytic Systems for Benzothiazole Synthesis from 2-Aminothiophenols
| Catalyst/Reagent | Reactant | Product | Reference |
| H2O2/HCl | Aldehydes | 2-Substituted Benzothiazoles | researchgate.net |
| SnP2O7 | Aromatic Aldehydes | 2-Arylbenzothiazoles | researchgate.net |
| Molecular Oxygen | Aryl Ketones | 2-Arylbenzothiazoles | researchgate.net |
| Iodine | Aldehydes | 2-Substituted Benzothiazoles | researchgate.net |
| Samarium Triflate | Aldehydes | 2-Substituted Benzothiazoles | researchgate.net |
| PPA (Polyphosphoric Acid) | Carboxylic Acids | 2-Substituted Benzothiazoles | wikipedia.orgnih.gov |
Construction of Fused and Bridged Ring Systems
Beyond the formation of simple benzothiazines, this compound is a potential precursor for more complex fused and bridged heterocyclic systems. The synthesis of fused 1,4-benzothiazine ring systems can be achieved through the cyclocondensation of o-aminothiophenol and its derivatives with various carbonyl compounds. researchgate.net This approach allows for the annulation of additional rings onto the benzothiazine core.
The construction of bridged ring systems often requires more advanced synthetic strategies. rsc.org One such strategy involves intramolecular C–H bond insertion reactions of carbenes or nitrenes generated from suitable precursors. beilstein-journals.org For instance, a derivative of this compound could be functionalized with a diazoketone or an acyl azide, which upon activation, could undergo an intramolecular C-H insertion to form a bridged structure. Another modern approach for constructing bridged and fused rings is through transition-metal-catalyzed "cut-and-sew" reactions of strained cyclic ketones like benzocyclobutenones. nih.gov While direct application with this compound has not been reported, its derivatives could potentially participate in such transformations.
Role in Multi-Component Reactions for Molecular Complexity
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are powerful tools for generating molecular diversity. nih.govnih.gov this compound, with its multiple reactive sites, is an excellent candidate for participation in such reactions.
The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs. wikipedia.orgwikipedia.orgorganic-chemistry.orgslideshare.net The Ugi four-component reaction (U-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-aminoacyl amide derivatives. wikipedia.orgorganic-chemistry.orgdrugfuture.com The Passerini three-component reaction (P-3CR) combines an aldehyde or ketone, a carboxylic acid, and an isocyanide to yield α-acyloxy carboxamides. wikipedia.orgorganic-chemistry.orgslideshare.netorganicreactions.org While direct participation of this compound in these reactions is not extensively documented, related aminophenols have been successfully employed. researchgate.net For example, 2-aminophenols can undergo the Ugi reaction, and the resulting products can be further cyclized to form complex heterocyclic structures. researchgate.net The presence of both an amino and a thiol group in this compound offers the potential for unique post-MCR modifications, leading to novel scaffolds.
Furthermore, 2-aminothiophenols have been utilized in other MCRs to construct complex heterocyclic systems like dibenzothiazepines. researchgate.net These reactions often involve the initial formation of an imine followed by further reaction with other components. The trifluoromethyl group in this compound would likely influence the reactivity and stability of the intermediates in these MCRs, potentially leading to new and interesting products.
Precursor in Polymer Chemistry and High-Performance Materials Design
The unique combination of a reactive amino group, a thiol, and a trifluoromethyl substituent makes this compound a valuable monomer precursor for the synthesis of high-performance polymers with tailored properties.
Incorporation into Polyimides and Polyamides
Polyimides are a class of high-performance polymers known for their excellent thermal stability, mechanical strength, and chemical resistance. nih.gov The incorporation of fluorine-containing monomers, particularly those with trifluoromethyl groups, into the polyimide backbone can impart desirable properties such as improved solubility, lower dielectric constant, and reduced moisture absorption. nih.govwikipedia.orgorganicreactions.org Aromatic diamines are key building blocks for polyimides, and this compound, after suitable modification, can serve as such a diamine precursor. The presence of the trifluoromethyl group can disrupt polymer chain packing, leading to enhanced solubility and processability without significantly compromising thermal stability. nih.gov
Similarly, polyamides, another important class of engineering plastics, can benefit from the incorporation of fluorine. The synthesis of polyamides typically involves the condensation of a diamine with a diacid chloride. nih.gov Derivatives of this compound could be designed to act as diamine monomers, leading to polyamides with improved thermal and chemical resistance.
Synthesis of Functionalized Monomers
The amino and thiol groups of this compound provide handles for further functionalization to create a variety of polymerizable monomers. drugfuture.com For instance, the amino group can be acylated with polymerizable groups like acryloyl or methacryloyl chloride to produce vinyl monomers. These monomers can then be subjected to radical polymerization to yield polymers with pendant trifluoromethyl-substituted aminothiophenol moieties. cmu.edu
Alternatively, the thiol group can be utilized in thiol-ene "click" chemistry, a highly efficient and versatile reaction for polymer synthesis and modification. researchgate.net By reacting this compound with a diene, a functionalized monomer can be prepared, which can then be polymerized. Post-polymerization modification is another powerful strategy where a pre-formed polymer with reactive side chains is functionalized with this compound. cmu.edumdpi.com This approach allows for the precise introduction of the trifluoromethyl-aminothiophenol functionality into a polymer architecture. The resulting polymers could find applications in areas such as specialty coatings, membranes, and electronic materials due to the combined properties of the polymer backbone and the unique side chains.
Ligand Synthesis and Metal Complexation Studies
The presence of both a soft donor (thiol) and a harder donor (amino group) in this compound makes it an excellent candidate for the synthesis of bidentate ligands. The coordination behavior of such ligands is influenced by the electronic properties of the substituents on the aromatic ring. The electron-withdrawing trifluoromethyl group at the 3-position is expected to decrease the basicity of the adjacent amino group and the acidity of the thiol proton, thereby modulating the coordinating properties of the ligand upon deprotonation.
The synthesis of ligands from this compound can be envisaged through various derivatization reactions. The amino group can be readily acylated, alkylated, or converted into an imine through condensation with aldehydes or ketones. These reactions would yield a diverse library of multidentate ligands with varying steric and electronic properties, suitable for complexing with a wide range of metal ions.
Table 1: Potential Ligand Derivatives of this compound and Their Characteristics
| Derivative Class | Synthetic Route | Potential Coordinating Atoms | Expected Properties of Metal Complexes |
| Schiff Base Ligands | Condensation with aldehydes/ketones | N, S, (O) | Tunable electronic properties based on the aldehyde/ketone substituent. |
| Amide Ligands | Acylation with acid chlorides/anhydrides | N, S, O | Increased steric bulk and potential for hydrogen bonding interactions. |
| N-Alkylated Ligands | Reaction with alkyl halides | N, S | Altered steric environment around the metal center. |
Design of Chiral Ligands
The development of chiral ligands is crucial for asymmetric catalysis, a field dedicated to the enantioselective synthesis of chiral molecules. enamine.net The this compound scaffold can be readily adapted for the synthesis of chiral ligands. One common strategy involves the introduction of a chiral center via the amino group. For example, reaction with a chiral aldehyde or ketone would produce a chiral Schiff base ligand. Alternatively, acylation with a chiral carboxylic acid would yield a chiral amide ligand.
Another approach is to utilize chiral auxiliaries to direct the synthesis. The synthesis of chiral β-aminophosphine derivatives, for instance, often starts from natural or unnatural chiral amino acids. rsc.org A similar strategy could be employed with this compound, where the amino group is derivatized with a chiral moiety. The resulting chiral ligands could then be used to prepare chiral metal complexes for applications in asymmetric catalysis. The synthesis of chiral 1,3-aminophenols has been achieved through Friedel–Crafts reactions and optical resolution, demonstrating a viable pathway for creating chiral ligands from similar aromatic precursors. researchgate.net
Application in Organometallic Chemistry
Organometallic chemistry involves compounds containing metal-carbon bonds and has wide-ranging applications in catalysis and organic synthesis. The introduction of fluorine-containing ligands can significantly impact the properties of organometallic complexes. Fluorinated ligands, such as those derived from this compound, are expected to be strong π-acceptors, which can stabilize low-valent metal centers and influence the reactivity of the metal complex. nih.gov
While specific examples involving this compound are not documented, the organometallic chemistry of fluorinated allenes and other fluorinated ligands has been explored. nih.gov These studies have shown that fluorinated ligands can lead to the formation of stable and reactive organometallic complexes. It is plausible that ligands derived from this compound could be utilized in various catalytic transformations, such as cross-coupling reactions, hydrogenations, and hydroformylations. The electronic and steric properties of the ligand could be fine-tuned by modifying the substituents on the aromatic ring or the groups attached to the amino and thiol functionalities.
Integration into Supramolecular Architectures (e.g., self-assembly, host-guest systems)
Supramolecular chemistry focuses on the study of non-covalent interactions to form large, well-organized structures. Self-assembly is a key principle in this field, where molecules spontaneously arrange into ordered aggregates. Aromatic thiols and fluorinated compounds are known to participate in self-assembly processes. For example, fluorinated thiols can form self-assembled monolayers (SAMs) on surfaces. researchgate.net
The structure of this compound, with its potential for hydrogen bonding (amino group), π-π stacking (aromatic ring), and fluorophilic interactions (trifluoromethyl group), makes it a promising candidate for the construction of supramolecular architectures. Derivatives of this compound could be designed to self-assemble into various nanostructures, such as nanofibers, nanotubes, or vesicles. The living supramolecular polymerization of all-cis-fluorinated cyclohexanes highlights the potential of fluorinated motifs to drive self-assembly. nih.govthieme-connect.com The helical self-assembly of fluorinated, preorganized discotics further demonstrates the ability of fluorinated compounds to form complex and ordered structures. rsc.org These self-assembled systems could have applications in areas such as drug delivery, sensing, and materials science.
Advanced Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise connectivity and spatial arrangement of atoms in 2-Amino-3-(trifluoromethyl)benzenethiol. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for an unambiguous assignment of all proton and carbon signals.
High-Resolution ¹H and ¹³C NMR Analysis
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amino and thiol functional groups. The aromatic region for the 1,2,3-trisubstituted benzene (B151609) ring should display a complex splitting pattern for the three adjacent protons. Based on the electronic effects of the substituents—the electron-donating amino group (-NH₂), the weakly activating thiol group (-SH), and the strongly electron-withdrawing trifluoromethyl group (-CF₃)—the chemical shifts can be predicted. The proton ortho to the amino group (H-4) would likely be the most upfield, followed by H-6, and then H-5, which is situated between the two electron-withdrawing influenced positions. The protons of the amine (NH₂) and thiol (SH) groups would appear as broad singlets that are exchangeable with deuterium (B1214612) oxide (D₂O).
The ¹³C NMR spectrum will provide signals for each of the seven unique carbon atoms in the molecule. The carbon attached to the trifluoromethyl group (C-3) will appear as a quartet due to coupling with the three fluorine atoms. The chemical shift of the CF₃ carbon itself is typically observed around 120-130 ppm. The carbons bonded to the amino (C-2) and thiol (C-1) groups are expected at approximately 145-155 ppm and 125-135 ppm, respectively, influenced by the heteroatom's electronegativity and resonance effects.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
Below are the predicted chemical shift ranges for this compound in a typical NMR solvent like CDCl₃ or DMSO-d₆.
| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |
| H-4 | ¹H | 6.7 - 6.9 | Doublet of doublets (dd) | J(H4-H5) ≈ 7-9, J(H4-F) ≈ 1-2 |
| H-5 | ¹H | 7.1 - 7.3 | Triplet (t) | J(H5-H4) ≈ 7-9, J(H5-H6) ≈ 7-9 |
| H-6 | ¹H | 6.9 - 7.1 | Doublet of doublets (dd) | J(H6-H5) ≈ 7-9, J(H6-F) ≈ 0-1 |
| NH₂ | ¹H | 3.5 - 5.0 | Broad singlet (br s) | - |
| SH | ¹H | 3.0 - 4.0 | Broad singlet (br s) | - |
| C-1 (C-S) | ¹³C | 125 - 135 | Singlet or Multiplet | - |
| C-2 (C-N) | ¹³C | 145 - 155 | Singlet or Multiplet | - |
| C-3 (C-CF₃) | ¹³C | 128 - 132 | Quartet (q) | J(C3-F) ≈ 30-35 |
| C-4 | ¹³C | 115 - 120 | Doublet of quartets | J(C4-H4) ≈ 160, J(C4-F) ≈ 4-6 |
| C-5 | ¹³C | 125 - 130 | Doublet | J(C5-H5) ≈ 160 |
| C-6 | ¹³C | 120 - 125 | Doublet | J(C6-H6) ≈ 160 |
| CF₃ | ¹³C | 122 - 126 | Quartet (q) | J(C-F) ≈ 270-275 |
¹⁹F NMR for Trifluoromethyl Group Characterization
¹⁹F NMR spectroscopy is essential for characterizing the trifluoromethyl group. For aromatic trifluoromethyl groups, the chemical shift is sensitive to the electronic nature of the other substituents on the ring. nih.gov In the case of this compound, a single sharp resonance is expected for the three equivalent fluorine atoms of the CF₃ group. The chemical shift typically appears in the range of -60 to -65 ppm relative to a CFCl₃ standard. beilstein-journals.orgrsc.orgrsc.org This signal may exhibit fine coupling to the aromatic proton at the 4-position (⁵JHF). The precise chemical shift provides a sensitive probe of the local electronic environment. nih.gov
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformation
Two-dimensional NMR techniques are indispensable for assembling the full molecular structure by establishing through-bond and through-space correlations.
COSY (Correlation Spectroscopy): This homonuclear experiment would reveal the coupling network between the aromatic protons, showing cross-peaks between H-4 and H-5, and between H-5 and H-6, confirming their adjacency on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would definitively link the signals of H-4, H-5, and H-6 to C-4, C-5, and C-6, respectively.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, providing conformational information. A NOESY spectrum could show through-space interactions between the NH₂ protons and the adjacent H-4 proton, as well as between the SH proton and the H-6 proton, helping to define the preferred orientation of the functional groups relative to the ring.
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group and Conformational Analysis
Vibrational spectroscopy, including both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in the molecule. These two methods are often complementary. youtube.comyoutube.com
The FT-IR spectrum is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine should appear as two distinct bands in the 3300-3500 cm⁻¹ region (asymmetric and symmetric stretches). The S-H stretching vibration of the thiol group is typically weak in the infrared spectrum and appears around 2550-2600 cm⁻¹. Strong absorptions corresponding to the C-F stretching modes of the trifluoromethyl group are expected in the 1100-1350 cm⁻¹ range. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aromatic C=C stretching bands will be present in the 1450-1600 cm⁻¹ region. researchgate.net
In the Raman spectrum, the S-H stretching vibration may be more easily observed than in the FT-IR. The symmetric vibrations of the benzene ring and the C-S stretching vibration (around 600-700 cm⁻¹) are typically strong in the Raman spectrum, providing a useful fingerprint for the molecule. fluorine1.ruresearchgate.net
Interactive Data Table: Predicted Vibrational Frequencies
The following table summarizes the expected characteristic vibrational bands for this compound.
| Vibrational Mode | Functional Group | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity (IR/Raman) |
| Asymmetric N-H Stretch | Aromatic Amine | ~3450 | ~3450 | Medium / Weak |
| Symmetric N-H Stretch | Aromatic Amine | ~3350 | ~3350 | Medium / Weak |
| Aromatic C-H Stretch | Benzene Ring | 3000 - 3100 | 3000 - 3100 | Medium / Strong |
| S-H Stretch | Thiol | 2550 - 2600 | 2550 - 2600 | Weak / Medium |
| Aromatic C=C Stretch | Benzene Ring | 1580 - 1610, 1450 - 1500 | 1580 - 1610, 1450 - 1500 | Strong / Strong |
| Asymmetric C-F Stretch | Trifluoromethyl | ~1320 | ~1320 | Strong / Weak |
| Symmetric C-F Stretch | Trifluoromethyl | ~1170, ~1130 | ~1170, ~1130 | Strong / Medium |
| C-S Stretch | Thiophenol | 650 - 750 | 650 - 750 | Medium / Strong |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern upon ionization. For this compound (C₇H₆F₃NS), the nominal molecular weight is 193 g/mol . The mass spectrum of its isomer, 2-Amino-4-(trifluoromethyl)benzenethiol (B102987), shows a prominent molecular ion peak at m/z 193, with other significant fragments at m/z 192 (loss of H) and 173 (loss of HF). nih.gov
A similar fragmentation pattern would be expected for the 3-trifluoromethyl isomer. Common fragmentation pathways for anilines include the loss of HCN, while trifluoromethylated aromatics can undergo complex rearrangements. fluorine1.rumiamioh.edu The primary fragmentation events would likely involve the loss of a hydrogen radical from the thiol or amine group to give an [M-1]⁺ ion, or the loss of neutral molecules such as HF or HCN.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the molecular ion, which is crucial for determining the elemental composition. This technique can distinguish between compounds with the same nominal mass but different chemical formulas. The calculated exact mass of the [M]⁺ ion of this compound is essential for its unambiguous identification.
Molecular Formula: C₇H₆F₃NS
Calculated Monoisotopic Mass: 193.01730 Da
Confirming the measured mass to within a few parts per million (ppm) of this calculated value provides strong evidence for the assigned molecular formula.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways
While specific tandem mass spectrometry (MS/MS) studies on this compound are not extensively documented in the available literature, its fragmentation pathways can be predicted based on the established principles of mass spectrometry for aromatic amines, thiols, and trifluoromethyl-containing compounds. libretexts.orgwikipedia.orgmiamioh.edu The primary fragmentation events in electron ionization (EI) or collision-induced dissociation (CID) would likely involve the cleavage of bonds adjacent to the functional groups and modifications of the trifluoromethyl group. wikipedia.orgmiamioh.edu
The molecular ion (M+) of this compound would be expected at m/z 193. Key fragmentation pathways would likely include:
Loss of a hydrogen radical (H•): Formation of a stable thienyl cation or an iminium ion through the loss of a hydrogen atom from the thiol or amino group, respectively, would result in an [M-1]+ peak.
Loss of the amino group (•NH2): Cleavage of the C-N bond would lead to the loss of an amino radical, generating a fragment at [M-16]+.
Loss of the thiol group (•SH): Fission of the C-S bond would result in the loss of a thiol radical, producing a fragment at [M-33]+.
Fragmentation of the trifluoromethyl group: The CF3 group can undergo fragmentation through the sequential loss of fluorine radicals. A prominent fragment would be the loss of a fluorine atom, leading to an [M-19]+ peak. A subsequent loss of CF2 could also be observed. The loss of the entire CF3 group would result in an [M-69]+ fragment, which would be a significant peak due to the stability of the resulting aryl cation.
Ring rupture: At higher collision energies, the aromatic ring itself can undergo fragmentation, leading to smaller charged species.
Table 1: Predicted MS/MS Fragmentation of this compound
| Fragment Ion | Proposed Structure/Loss | m/z (Expected) |
| [M]+ | Molecular Ion | 193 |
| [M-1]+ | Loss of H• from -SH or -NH2 | 192 |
| [M-19]+ | Loss of •F from -CF3 | 174 |
| [M-33]+ | Loss of •SH | 160 |
| [M-69]+ | Loss of •CF3 | 124 |
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
Powder X-ray Diffraction
Powder X-ray diffraction (PXRD) would be instrumental in characterizing the bulk crystalline phase of the compound, confirming its crystalline nature and identifying the specific polymorph present. The diffraction pattern would be unique to the crystal structure of this compound and could be used for quality control in its synthesis and formulation.
Table 2: Expected Crystallographic Parameters for this compound based on Analogous Structures
| Parameter | Expected Value Range | Notes |
| C-S Bond Length | 1.75 - 1.80 Å | Typical for an aromatic C-S single bond. |
| C-N Bond Length | 1.38 - 1.42 Å | Typical for an aromatic C-N single bond. |
| C-C Bond Length (aromatic) | 1.37 - 1.40 Å | Standard aromatic C-C bond distances. |
| C-F Bond Length | 1.32 - 1.35 Å | Characteristic of a trifluoromethyl group. |
| Intermolecular Interactions | N-H•••S hydrogen bonding | The amino group acts as a hydrogen bond donor, and the sulfur atom as an acceptor. |
Electronic Spectroscopy (UV-Vis) and Photophysical Characterization
The electronic absorption spectrum of this compound is expected to be characterized by contributions from the substituted benzene chromophore. The presence of the electron-donating amino group and the electron-withdrawing trifluoromethyl group on the benzene ring creates a "push-pull" system, which is known to influence the electronic transitions.
The UV-Vis spectrum would likely exhibit two main absorption bands, which are characteristic of aniline (B41778) and its derivatives:
π → π* transitions: These transitions, originating from the aromatic system, are expected to appear as strong absorption bands in the UV region, typically between 200 and 300 nm. The substitution pattern will cause a bathochromic (red) shift compared to unsubstituted benzene.
n → π* transitions: These transitions involve the non-bonding electrons of the nitrogen and sulfur atoms. These are generally weaker than π → π* transitions and may appear as a shoulder on the main absorption band or as a separate band at a longer wavelength, potentially extending into the near-UV region.
The photophysical properties, such as fluorescence, would depend on the efficiency of intersystem crossing and non-radiative decay pathways. The presence of the thiol group might lead to quenching of fluorescence.
Table 3: Expected UV-Vis Absorption Maxima for this compound in a Non-polar Solvent
| Transition | Expected Wavelength (λmax) | Molar Absorptivity (ε) |
| π → π | ~240 - 260 nm | High |
| π → π | ~280 - 320 nm | Moderate to High |
| n → π* | > 320 nm | Low |
Computational and Theoretical Investigations
Quantum Chemical Calculations (Density Functional Theory - DFT and Ab Initio Methods)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone of modern chemical research, offering a balance between accuracy and computational cost. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used method for such investigations. Coupled with a suitable basis set like 6-311++G(d,p), it can provide reliable predictions of molecular properties.
The first step in the computational study of 2-Amino-3-(trifluoromethyl)benzenethiol involves optimizing its molecular geometry to find the most stable arrangement of its atoms in space—the global minimum on the potential energy surface. This process involves calculating the forces on each atom and adjusting their positions until these forces are negligible.
Due to the presence of the amino (-NH2) and thiol (-SH) groups, which can rotate, the molecule can exist in different conformations. A thorough conformational analysis is necessary to identify the most stable conformer. This typically involves a systematic search of the potential energy surface by rotating the flexible dihedral angles. The relative energies of the resulting conformers are then calculated to determine their population distribution at a given temperature, often using the Boltzmann distribution. For this compound, the orientation of the -NH2 and -SH groups relative to the benzene (B151609) ring and the -CF3 group will be the primary determinant of conformational stability, influenced by factors such as intramolecular hydrogen bonding and steric hindrance.
Table 1: Predicted Optimized Geometrical Parameters of this compound (Based on DFT calculations of analogous compounds) (Note: These are representative values and would require specific calculations for confirmation.)
| Parameter | Predicted Value |
| C-C bond lengths (ring) | 1.38 - 1.41 Å |
| C-N bond length | ~1.40 Å |
| C-S bond length | ~1.77 Å |
| C-CF3 bond length | ~1.50 Å |
| C-F bond lengths | ~1.35 Å |
| C-C-C bond angles (ring) | 118° - 122° |
| C-C-N bond angle | ~120° |
| C-C-S bond angle | ~121° |
| C-C-CF3 bond angle | ~122° |
The electronic structure of a molecule is fundamental to its chemical reactivity. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability, chemical reactivity, and optical properties. rsc.org A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the electron-donating amino and thiol groups. Conversely, the LUMO is likely to be concentrated around the electron-withdrawing trifluoromethyl group and the aromatic ring. The presence of both strong electron-donating (-NH2) and electron-withdrawing (-CF3) groups on the same ring is expected to significantly reduce the HOMO-LUMO gap compared to benzene, thereby increasing its reactivity. researchgate.net
Table 2: Predicted Frontier Orbital Energies and HOMO-LUMO Gap (Based on DFT calculations of analogous compounds) (Note: These are representative values and would require specific calculations for confirmation.)
| Parameter | Predicted Energy (eV) |
| HOMO Energy | -5.5 to -6.0 |
| LUMO Energy | -1.0 to -1.5 |
| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP surface is colored to represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potential values. dtic.mil
In this compound, the MEP map would likely show a region of high electron density (red) around the nitrogen atom of the amino group and the sulfur atom of the thiol group, due to their lone pairs of electrons. The aromatic ring would also exhibit negative potential above and below the plane. In contrast, the hydrogen atoms of the amino group and the region around the highly electronegative fluorine atoms of the trifluoromethyl group would be characterized by a positive potential (blue), indicating electron deficiency. dtic.mil This map provides a clear visual guide to the molecule's reactive sites.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. researchgate.netwisc.edu It allows for the investigation of charge transfer and hyperconjugative interactions between filled donor NBOs and empty acceptor NBOs. The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory and provides a quantitative measure of the delocalization and the strength of the interaction.
Prediction of Spectroscopic Parameters and Correlation with Experimental Data
Computational methods can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate the theoretical model and provide a more detailed interpretation of the spectra.
The vibrational spectrum of a molecule, often measured using infrared (IR) and Raman spectroscopy, provides a unique fingerprint based on its molecular vibrations. DFT calculations can predict the vibrational frequencies and intensities of a molecule with a high degree of accuracy. nih.gov By calculating the second derivatives of the energy with respect to the atomic positions, a Hessian matrix is constructed, and its diagonalization yields the vibrational modes and their corresponding frequencies.
For this compound, the simulated IR spectrum would exhibit characteristic peaks corresponding to the functional groups present. It's important to note that calculated harmonic vibrational frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and other factors. Therefore, they are typically scaled by an empirical scaling factor to improve agreement with experimental data.
Table 3: Predicted Characteristic Vibrational Frequencies for this compound (Based on DFT calculations of analogous compounds) (Note: These are unscaled, representative values and would require specific calculations and scaling for accurate comparison with experimental data.)
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| N-H stretching (asymmetric & symmetric) | 3400 - 3550 |
| C-H stretching (aromatic) | 3000 - 3100 |
| S-H stretching | 2550 - 2600 |
| C=C stretching (aromatic) | 1450 - 1600 |
| C-N stretching | 1250 - 1350 |
| C-F stretching (asymmetric & symmetric) | 1100 - 1300 |
| C-S stretching | 650 - 750 |
This detailed computational analysis provides a comprehensive understanding of the structural and electronic properties of this compound, offering valuable predictions that can guide experimental studies.
Predicted NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for determining molecular structure. Computational methods, particularly those based on Density Functional Theory (DFT), can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. researchgate.netmdpi.com The prediction process involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. These shielding values are then converted into chemical shifts (δ) relative to a standard, typically Tetramethylsilane (TMS). rsc.org
For this compound, the predicted chemical shifts are influenced by the electronic effects of the amino (-NH₂), thiol (-SH), and trifluoromethyl (-CF₃) groups on the benzene ring. The electron-donating amino group and the electron-withdrawing trifluoromethyl group create a complex electronic environment, leading to a specific pattern of chemical shifts for the aromatic protons and carbons.
Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative) This table is a representative example based on computational chemistry principles. Actual values may vary based on the specific computational method and solvent.
| Atom | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|
| ¹H (SH) | 3.5 - 4.5 | Chemical shift can be highly dependent on solvent and concentration. |
| ¹H (NH₂) | 4.0 - 5.0 | Broad signal; position varies with solvent and temperature. |
| ¹H (Aromatic) | 6.5 - 7.5 | Complex splitting pattern due to substituent effects. |
| ¹³C (C-S) | 120 - 130 | Carbon directly attached to the thiol group. |
| ¹³C (C-N) | 145 - 155 | Carbon directly attached to the amino group. |
| ¹³C (C-CF₃) | 125 - 135 (quartet) | Carbon attached to the trifluoromethyl group; shows coupling to fluorine. |
| ¹³C (CF₃) | 120 - 130 (quartet) | The trifluoromethyl carbon itself, characterized by a large C-F coupling constant. |
Theoretical UV-Vis Absorption Spectra (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.combiointerfaceresearch.com This method calculates the energies of electronic transitions from the ground state to various excited states. mdpi.com The results are typically presented as a series of absorption maxima (λmax), which correspond to the wavelengths of light the molecule absorbs, and their corresponding oscillator strengths (f), which relate to the intensity of the absorption. researchgate.net
For this compound, the UV-Vis spectrum is expected to show absorptions arising from π→π* transitions within the benzene ring. The amino and thiol groups act as auxochromes, shifting the absorption maxima to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene.
Predicted UV-Vis Absorption Data (TD-DFT/IEFPCM-Methanol) (Illustrative) This table represents typical output from a TD-DFT calculation and is for illustrative purposes.
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| S₀ → S₁ | 310 - 330 | 0.10 - 0.20 | HOMO → LUMO |
| S₀ → S₂ | 270 - 290 | 0.30 - 0.45 | HOMO-1 → LUMO |
| S₀ → S₃ | 230 - 250 | 0.05 - 0.15 | HOMO → LUMO+1 |
Reaction Pathway and Transition State Calculations
Computational chemistry is instrumental in mapping the potential energy surface of a chemical reaction, allowing for the identification of reactants, products, and the high-energy transition states that connect them. mcmaster.ca Using methods like DFT, researchers can calculate the geometries and energies of transition state structures. e3s-conferences.orgucsb.edu This information is crucial for determining the activation energy of a reaction, which governs its rate. scm.comresearchgate.net
For instance, a potential reaction of this compound is its oxidative cyclization to form a benzothiazole (B30560) derivative. Computational studies would involve:
Optimizing the geometries of the reactant, proposed intermediate(s), and the final product.
Locating the transition state structure for each step of the reaction mechanism. This is a saddle point on the potential energy surface. ucsb.edu
Performing a frequency calculation to confirm that the transition state has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. scm.com
Calculating the energy difference between the reactants and the transition state to determine the activation barrier.
These calculations provide a detailed, step-by-step understanding of the reaction mechanism, which can be used to predict reaction feasibility and product selectivity. e3s-conferences.org
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
While quantum mechanical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. acs.org MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. acs.org
For this compound, an MD simulation would typically involve placing the molecule in a box filled with solvent molecules (e.g., water or an organic solvent) and simulating their interactions over nanoseconds. Such simulations can reveal:
Conformational Dynamics: How the molecule flexes and changes its shape over time, including the rotation of the amino and thiol groups.
Solvent Effects: The arrangement of solvent molecules around the solute, including the formation of hydrogen bonds between the solvent and the -NH₂ and -SH groups.
Transport Properties: How the molecule diffuses through the solvent.
These simulations provide a dynamic picture of the molecule in its environment, which is essential for understanding its behavior in solution. acs.org
Quantitative Structure-Property Relationship (QSPR) Studies for Chemical Reactivity
Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a compound with its properties, including chemical reactivity. researchgate.net These models are based on molecular descriptors, which are numerical values that encode different aspects of a molecule's structure.
For a series of related thiophenol or aniline (B41778) derivatives, including this compound, a QSPR model for reactivity could be developed. This involves:
Calculating a range of molecular descriptors for each compound in the series. These can include electronic descriptors (e.g., partial charges, HOMO/LUMO energies), steric descriptors (e.g., molecular volume), and topological descriptors.
Measuring the experimental reactivity for a specific reaction (e.g., reaction rate constant).
Using statistical methods, such as multiple linear regression or artificial neural networks, to find a mathematical equation that links the descriptors to the observed reactivity. researchgate.net
Such a model could then be used to predict the chemical reactivity of new, unsynthesized compounds based solely on their calculated molecular descriptors.
Future Research Directions and Unexplored Avenues
Development of Novel and More Efficient Synthetic Routes
While specific synthetic routes for 2-Amino-3-(trifluoromethyl)benzenethiol are not extensively documented in current literature, the synthesis of analogous compounds, such as 3-amino-2-methylbenzotrifluoride, provides a foundational blueprint. google.com A known method for a related isomer involves a multi-step process starting from benzotrifluoride, which is first nitrated and then reacted with trimethyl sulphoxonium halide to introduce the adjacent methyl group, followed by the reduction of the nitro group to an amine. google.com
Future research should focus on adapting and optimizing such pathways for the synthesis of this compound. A key challenge will be the introduction of the thiol group. Potential strategies could involve the diazotization of the amino group in a precursor molecule followed by reaction with a sulfur-containing nucleophile, or the direct thiolation of a suitable aromatic precursor. Investigating various starting materials and reaction sequences is crucial for developing a high-yield, cost-effective, and scalable synthesis.
| Potential Precursor | Reaction Type | Rationale & Reference for Analogy |
| 2-Nitro-6-(trifluoromethyl)aniline | Diazotization followed by Sandmeyer-type reaction with a sulfide (B99878) source | Diazotization is a standard method for converting anilines into various functional groups. scispace.com |
| 1-Bromo-2-nitro-3-(trifluoromethyl)benzene | Nucleophilic aromatic substitution with a thiolating agent | The nitro and trifluoromethyl groups activate the ring for nucleophilic attack. |
| 3-Nitrobenzotrifluoride | Directed ortho-lithiation followed by reaction with a sulfur electrophile, and subsequent reduction | Directed metalation can offer regioselective functionalization. |
| Benzotrifluoride | Multi-step synthesis involving nitration, functionalization, and reduction | A similar multi-step approach is used for related isomers. google.com |
Exploration of Underutilized Reactivity of Thiol and Amino Groups
The thiol (-SH) and amino (-NH2) groups on the molecule offer dual points of reactivity that remain largely unexplored. The strong nucleophilicity of thiols makes them suitable for a range of reactions, including Michael additions and nucleophilic substitutions. mdpi.com The reactivity of a thiol group can be systematically modulated by the electronic environment; for instance, the presence of nearby charged amino acids can alter the thiol's pKa and accelerate reactions. nih.gov The electron-withdrawing nature of the adjacent trifluoromethyl group in this compound is expected to significantly influence the nucleophilicity and redox potential of both the thiol and amino groups.
Future studies should systematically investigate the reactivity of these functional groups. For example, 2-aminothiophenol (B119425) is a common precursor for the synthesis of 2-substituted benzothiazoles via condensation with various electrophiles like aldehydes, ketones, or acids. mdpi.com Applying this chemistry to this compound could lead to a new class of trifluoromethyl-substituted benzothiazoles, which are valuable scaffolds in medicinal chemistry.
| Functional Group | Potential Reaction | Application / Resulting Structure |
| Thiol (-SH) | Michael Addition | Conjugation to polymers or biomolecules. nih.gov |
| Thiol (-SH) | Disulfide Bond Formation | Creation of redox-responsive materials. science.gov |
| Amino (-NH2) | Friedlander Annulation | Synthesis of fused tricyclic quinoline (B57606) derivatives. scispace.com |
| Both | Condensation with Aldehydes/Acids | Formation of trifluoromethyl-substituted benzothiazoles. mdpi.com |
Design and Synthesis of Advanced Materials with Tunable Properties
The incorporation of fluorine into organic molecules is a well-established strategy for modulating chemical properties to create advanced materials. chemistryviews.org The trifluoromethyl group in this compound can impart unique characteristics such as enhanced thermal stability, hydrophobicity, and altered electronic properties. These features make it an attractive building block for novel polymers, metal-organic frameworks (MOFs), and other functional materials.
Future research should focus on using this compound as a monomer or ligand in materials synthesis. For instance, its bifunctional nature (amino and thiol groups) allows for its use in creating complex polymer architectures or as a chelating ligand for metal centers in MOFs. The properties of these resulting materials could be fine-tuned by leveraging the effects of the trifluoromethyl group.
| Material Type | Potential Property Conferred by CF3 Group | Rationale |
| Fluorinated Polymers | Increased Thermal Stability, Chemical Resistance | The strong C-F bond enhances material robustness. |
| Metal-Organic Frameworks (MOFs) | Modified Pore Environment, Selective Gas Adsorption | The CF3 group can alter the polarity and size of pores. |
| Self-Assembled Monolayers (SAMs) | Hydrophobic Surfaces | The fluorinated group would orient outwards, repelling water. |
| Redox-Active Materials | Tunable Redox Potential | The electron-withdrawing CF3 group influences the thiol/disulfide redox couple. |
Integration with Flow Chemistry and Automation in Synthesis
Flow chemistry has become a powerful tool for chemical synthesis, offering benefits such as improved safety, better process control, enhanced scalability, and the ability to handle reactive intermediates. chimia.chuzh.ch The synthesis of fluorinated compounds, which can involve hazardous reagents or unstable intermediates, is particularly well-suited for flow-based processes. chemistryviews.org For example, flow synthesis has been successfully used to produce fluorinated amino acids and various heterocyclic compounds, often with higher efficiency and safety than traditional batch methods. chemistryviews.orguc.ptnih.gov
A significant future direction is the development of a continuous flow process for the synthesis of this compound and its derivatives. This approach could mitigate risks associated with exothermic reactions or toxic reagents and allow for the safe generation and immediate consumption of unstable intermediates. uc.pt Automation of the flow process could further enhance reproducibility and enable high-throughput screening of reaction conditions to quickly optimize the synthesis. uzh.ch
| Advantage of Flow Chemistry | Application to Synthesis of this compound |
| Enhanced Safety | Controlled handling of potentially hazardous reagents and unstable intermediates (e.g., diazonium salts). uc.pt |
| Precise Process Control | Accurate control over temperature, pressure, and residence time to maximize yield and minimize byproducts. |
| Scalability | Straightforward scaling from laboratory discovery to larger-scale production without re-optimization. chemistryviews.org |
| Integration of Steps | Potential to combine multiple synthetic steps (e.g., nitration, reduction, thiolation) into a single continuous sequence. |
Synergistic Approaches Combining Experimental and Computational Methodologies
The integration of computational chemistry with experimental work offers a powerful paradigm for accelerating chemical research. nih.govnih.gov Computational methods, such as Density Functional Theory (DFT), can predict molecular properties, elucidate reaction mechanisms, and guide experimental design, thereby saving time and resources. nih.gov This synergistic approach has been successfully applied to study reaction pathways and inhibitor-enzyme interactions for various complex molecules. nih.gov
For this compound, future research would greatly benefit from a combined experimental and computational strategy. Computational modeling could be used to:
Predict the impact of the trifluoromethyl group on the pKa and nucleophilicity of the amino and thiol groups.
Simulate reaction pathways to identify the most energetically favorable synthetic routes.
Design novel materials by predicting the properties of polymers or MOFs incorporating this building block.
Explore the molecule's potential interactions with biological targets through molecular docking studies. nih.gov
These computational predictions would then guide targeted experimental work, creating an efficient feedback loop for discovery and optimization. nih.gov
| Computational Method | Research Question for this compound |
| Density Functional Theory (DFT) | What is the predicted reactivity and electronic structure? How does the CF3 group influence the thiol and amino groups? |
| Molecular Dynamics (MD) | How would a polymer derived from this compound behave? What are its conformational dynamics? |
| Molecular Docking | Could this molecule or its derivatives bind to specific enzyme active sites? nih.gov |
| Reaction Pathway Sampling | What are the most plausible low-energy pathways for its synthesis or derivatization? nih.govnih.gov |
Q & A
Basic: What are the optimal synthetic routes for preparing 2-amino-3-(trifluoromethyl)benzenethiol?
Methodological Answer:
A common approach involves Cu(I)/TMEDA-catalyzed cross-coupling reactions. For example, trifluoroacetimidoyl halides can react with primary amines under ligand-promoted conditions to form benzimidazole derivatives, which can be further modified to yield the target compound (Scheme 57 in ). Alternative routes include functionalizing 3-(trifluoromethyl)phenethylamine intermediates (CAS 52516-30-0, ) via thiolation reactions. Key steps involve controlling reaction conditions (e.g., temperature, ligand selection) to avoid side products like disulfides (see for analogous thiol derivatives).
Basic: How should researchers characterize the purity and structure of this compound?
Methodological Answer:
Use a combination of analytical techniques:
- NMR Spectroscopy : and NMR to confirm the presence of the trifluoromethyl group and aromatic protons.
- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation (e.g., molecular formula , exact mass 193.02 g/mol).
- Chromatography : HPLC or GC-MS to assess purity, ensuring no residual solvents or byproducts (as per GHS SDS guidelines in ) .
Advanced: How can researchers address challenges in regioselectivity during derivatization of this compound?
Methodological Answer:
Regioselectivity issues often arise due to competing reactivity of the amino and thiol groups. Strategies include:
- Protecting Groups : Temporarily block the amino group with Boc (-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) to direct thiol-specific reactions.
- Catalytic Systems : Use Pd or Cu catalysts to favor coupling at the thiol position ( highlights ligand-dependent selectivity in similar systems).
- pH Control : Perform reactions under basic conditions to deprotonate the thiol, enhancing its nucleophilicity (see storage guidelines in for pH stability).
Advanced: What are the stability considerations for this compound under varying experimental conditions?
Methodological Answer:
The compound is sensitive to:
- Oxidation : Thiol groups oxidize to disulfides; store under inert gas (N or Ar) at 2–8°C (, SDS Section 16).
- Light/Temperature : Degrades under UV light or prolonged heating (>40°C). Use amber vials and low-temperature reactions ( and discuss analogous thiol stability) .
- pH : Stable in mildly acidic to neutral conditions; avoid strong bases to prevent deprotonation-driven side reactions.
Advanced: How can researchers resolve contradictions in reported reactivity of trifluoromethyl-substituted aromatic thiols?
Methodological Answer:
Discrepancies in reactivity (e.g., nucleophilicity, coupling efficiency) may stem from:
- Substituent Effects : Electron-withdrawing CF groups reduce aromatic ring electron density, altering reaction pathways ( compares reactivity of aryl halides in cross-coupling).
- Experimental Variables : Differences in catalyst loading, solvent polarity, or reaction time. For example, aryl chlorides show lower reactivity than bromides in Cu-catalyzed systems ().
- Validation : Reproduce conflicting studies with controlled variables and characterize intermediates via in-situ IR or MS to identify mechanistic divergences.
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and eye protection (per GHS SDS in ).
- Ventilation : Use fume hoods to avoid inhalation of volatile thiols.
- Spill Management : Neutralize with oxidizing agents (e.g., NaOCl) to convert thiols to less toxic disulfides (IATA guidelines in ).
Advanced: What computational methods aid in predicting the reactivity of this compound?
Methodological Answer:
- DFT Calculations : Model transition states for nucleophilic attacks or coupling reactions (e.g., Fukui indices to identify reactive sites).
- Molecular Dynamics (MD) : Simulate solvent effects on thiolate ion formation.
- QSAR Models : Correlate substituent electronic effects (e.g., Hammett σ values for CF) with reaction rates ( and provide experimental data for validation).
Advanced: How can researchers optimize yields in multi-step syntheses involving this compound?
Methodological Answer:
- Stepwise Monitoring : Use TLC or LC-MS to track intermediate formation and adjust reaction times.
- Catalyst Screening : Test Pd, Cu, or Ni catalysts for coupling steps ( highlights Cu(I)/TMEDA efficacy).
- Workup Optimization : Extract thiol intermediates with non-polar solvents (e.g., hexane) to minimize losses ( and suggest similar strategies) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
